3-(Aminomethyl)-1-ethylpyrrolidin-2-one
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Overview
Description
3-(Aminomethyl)-1-ethylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature control to facilitate the reaction. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The Mannich reaction, as mentioned earlier, involves formaldehyde and a primary or secondary amine. Other reactions may involve reagents such as bromine for halogenation or palladium catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(Aminomethyl)-1-ethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including its use in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone: Known for its biological properties, including anticancer and antibacterial activities.
(S)-3-(Aminomethyl)-5-methylhexanoic acid: Used as an anticonvulsant drug.
Uniqueness
3-(Aminomethyl)-1-ethylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(aminomethyl)-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-4-3-6(5-8)7(9)10/h6H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSMMXCAVPLHFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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